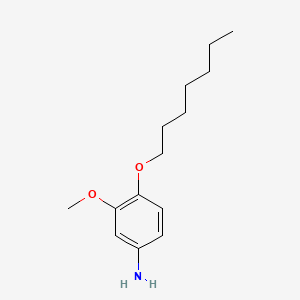

4-heptoxy-3-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

15382-63-5 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

4-heptoxy-3-methoxyaniline |

InChI |

InChI=1S/C14H23NO2/c1-3-4-5-6-7-10-17-13-9-8-12(15)11-14(13)16-2/h8-9,11H,3-7,10,15H2,1-2H3 |

InChI Key |

XTBGKGYKNKIIJI-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=C(C=C(C=C1)N)OC |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)N)OC |

Appearance |

Solid powder |

Other CAS No. |

15382-63-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Anisidine, 4-(heptyloxy)- |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies in Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 4-heptoxy-3-methoxyaniline would be expected to reveal characteristic absorption bands corresponding to its constituent parts. For instance, the N-H stretching vibrations of the primary amine group are anticipated in the 3400-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the heptoxy and methoxy (B1213986) groups would appear in the 2950-2850 cm⁻¹ range. The C-O stretching vibrations of the aryl ether and alkyl ether linkages are predicted to be observed in the 1250-1000 cm⁻¹ region. Furthermore, the C=C stretching vibrations of the benzene (B151609) ring would likely produce signals between 1600 cm⁻¹ and 1450 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether) | 1250-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and stereochemistry of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum would display distinct signals for the aromatic protons, the protons of the heptoxy and methoxy groups, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.0-8.0 ppm). The methoxy group would present as a sharp singlet around 3.8 ppm. The heptoxy group would show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a series of multiplets for the other methylene groups. The amine protons would likely appear as a broad singlet.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.0-8.0 | Multiplet |

| Amine Protons | Variable | Broad Singlet |

| -OCH₂- (Heptoxy) | ~4.0 | Triplet |

| -OCH₃ (Methoxy) | ~3.8 | Singlet |

| -(CH₂)₅- (Heptoxy) | 1.2-1.8 | Multiplet |

| -CH₃ (Heptoxy) | ~0.9 | Triplet |

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Techniques

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom. The aromatic carbons would resonate in the 100-160 ppm range, with the carbons attached to the oxygen and nitrogen atoms appearing at lower fields. The carbon of the methoxy group would be expected around 55-60 ppm, while the carbons of the heptoxy group would appear in the aliphatic region (10-70 ppm).

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic C-O | 140-160 |

| Aromatic C-N | 140-150 |

| Aromatic C-H | 100-130 |

| -OCH₂- (Heptoxy) | 60-70 |

| -OCH₃ (Methoxy) | 55-60 |

| Aliphatic Carbons (Heptoxy) | 10-40 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, confirming its molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Analysis of the fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the heptyl group, the methoxy group, or cleavage of the ether linkages, providing further confirmation of the proposed structure.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M-C₇H₁₅]⁺ | M - 99 | Loss of heptyl radical |

| [M-OCH₃]⁺ | M - 31 | Loss of methoxy radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the aniline (B41778) chromophore, which is modulated by the attached substituents. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The electronic spectrum of aniline and its derivatives is characterized by absorptions originating from π → π* transitions within the benzene ring. researchgate.netresearchgate.net The benzene molecule itself displays several absorption bands, which are modified upon substitution. In aniline, the amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. 9afi.com The lone pair of electrons on the nitrogen atom can delocalize into the π-electron system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for a π → π* transition. libretexts.orgyoutube.com This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

In this compound, the presence of two electron-donating alkoxy groups (heptoxy and methoxy) further influences the electronic spectrum. These groups, like the amino group, are powerful auxochromes. Their lone pair electrons on the oxygen atoms also delocalize into the aromatic ring, further increasing the energy of the HOMO and leading to additional bathochromic shifts. researchgate.net The combined electronic effect of the amino, methoxy, and heptoxy groups results in absorption bands at significantly longer wavelengths than those of benzene or even unsubstituted aniline.

Solvatochromic Behavior

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the molecule's ground and excited states. researchgate.netyoutube.com Polar solvents, for instance, can interact with polar molecules through dipole-dipole interactions or hydrogen bonding, stabilizing the electronic states to different extents. youtube.comajrsp.com

For aniline derivatives, a change in solvent polarity can lead to noticeable shifts in the absorption maxima (λmax). A shift to a shorter wavelength is termed a hypsochromic or blue shift, while a shift to a longer wavelength is a bathochromic or red shift. 9afi.com In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the transition energy and a resulting bathochromic (red) shift. researchgate.net Conversely, for n → π* transitions, the ground state is often more stabilized by hydrogen bonding with protic solvents, leading to a hypsochromic (blue) shift. 9afi.com

The solvatochromic behavior of this compound is therefore expected to be significant due to the presence of the polar amino group, which can act as a hydrogen bond donor. The following table illustrates the expected solvatochromic shifts for an analogous compound, demonstrating how λmax can change with solvent polarity.

Interactive Data Table: Expected Solvatochromic Shifts of an Aniline Derivative in Various Solvents

Note: The following data is representative of the solvatochromic effects observed for aniline derivatives and is intended to be illustrative for this compound. The direction of the shift is based on established principles of solvent-solute interactions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected λmax Shift for π → π* Transition |

| n-Hexane | 1.89 | Non-polar, Aprotic | Reference (Baseline) |

| Diethyl Ether | 4.34 | Weakly Polar, Aprotic | Slight Bathochromic Shift |

| Chloroform | 4.81 | Polar, Aprotic | Bathochromic Shift |

| Acetonitrile | 37.5 | Polar, Aprotic | Significant Bathochromic Shift |

| Ethanol | 24.6 | Polar, Protic | Bathochromic Shift with potential H-bonding effects |

| Methanol (B129727) | 32.7 | Polar, Protic | Bathochromic Shift with potential H-bonding effects |

| Water | 80.1 | Highly Polar, Protic | Strong Bathochromic Shift |

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemical research, providing a foundational understanding of molecular behavior. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a preferred method for studying medium to large-sized organic molecules. DFT is particularly effective for calculating ground-state geometries and various electronic properties. In studies of related aniline (B41778) derivatives, such as 3,4,5-trimethoxyaniline, DFT has been successfully employed to analyze molecular structure and vibrational spectra researchgate.net.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. A common and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but require more computational resources. A frequently used basis set for this type of analysis is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for molecules with heteroatoms like oxygen and nitrogen researchgate.netresearchgate.net.

The validation of the chosen method typically involves comparing calculated results for known molecules with experimental data to ensure the method's reliability for the class of compounds under investigation.

A primary application of DFT is to perform geometry optimization, which finds the lowest energy arrangement of atoms in a molecule. This process predicts key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for 4-heptoxy-3-methoxyaniline is not available for comparison, theoretical calculations would yield a detailed three-dimensional structure. The results for similar molecules have shown good agreement between parameters calculated at the B3LYP/6-311++G(d,p) level and those determined by X-ray crystallography researchgate.net.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: These are representative values for illustrative purposes, not actual calculated data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (Aniline) | 1.405 |

| C-O (Methoxy) | 1.368 | |

| C-O (Heptoxy) | 1.375 | |

| C-C (Aromatic) | 1.390 - 1.401 | |

| Bond Angles (º) | C-N-H | 113.0 |

| C-O-C (Methoxy) | 117.5 | |

| C-C-N (Aromatic) | 121.2 | |

| C-C-O (Aromatic) | 119.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.com.

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. For aniline derivatives, the HOMO is typically distributed over the aromatic ring and the amino group, while the LUMO is often located over the aromatic ring system.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These are representative values for illustrative purposes, not actual calculated data.)

| Property | Value (eV) | Implication |

| EHOMO | -5.25 | Electron-donating ability |

| ELUMO | -0.80 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.45 | High kinetic stability, low reactivity |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards other species chemrxiv.org. It illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red: Indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green: Represents regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the methoxy (B1213986) and heptoxy groups, as well as the nitrogen atom of the amine group. These areas represent the likely sites for hydrogen bonding and electrophilic interactions researchgate.net. The hydrogen atoms of the amine group would likely show a positive potential (blue), indicating them as sites for nucleophilic interaction.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the frequencies of the fundamental vibrational modes of the optimized molecular structure. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data researchgate.net.

Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of specific bonds or functional groups. This provides a detailed understanding of the molecule's vibrational characteristics.

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: These are representative values for illustrative purposes, not actual calculated data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

| N-H Asymmetric Stretch | 3510 | 99% N-H str. |

| N-H Symmetric Stretch | 3415 | 98% N-H str. |

| C-H Aromatic Stretch | 3080 | 95% C-H str. |

| C-H Aliphatic Stretch | 2955 | 97% CH₂ str. |

| C=C Aromatic Stretch | 1610 | 85% C=C str. + 10% C-C str. |

| N-H Bending | 1520 | 80% N-H bend + 15% C-N str. |

| C-O-C Asymmetric Stretch | 1255 | 90% C-O str. |

Nuclear Magnetic Resonance Chemical Shift Predictions (GIAO Approach)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in a molecule, which are then used to predict the chemical shifts that would be observed in an NMR experiment. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation. For a molecule like this compound, theoretical NMR predictions would provide valuable insight into its structural and electronic properties. However, no specific studies applying the GIAO approach to this compound have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects of a compound. For a flexible molecule such as this compound, MD simulations could reveal its preferred conformations in different environments. At present, there are no published molecular dynamics simulation studies specifically for this compound.

Structure-Activity/Property Relationship (SAR/SPR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are often developed using a series of related compounds to predict the activity or properties of new, untested molecules. While SAR and SPR studies have been conducted on various aniline derivatives, no specific computational models focusing on this compound were identified in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. This information is crucial in drug discovery and design. Despite the potential utility of this method, there are no specific molecular docking studies reported for this compound in the reviewed scientific literature.

Liquid Crystalline Properties and Mesophase Characterization

The study of this compound's potential liquid crystalline properties involves understanding how its specific structural features contribute to the formation of mesophases—states of matter intermediate between conventional liquids and solid crystals.

Influence of Alkyl Chain Length and Terminal Groups on Mesophase Formation

The length of the terminal alkyl chain is a critical determinant of mesophase behavior in liquid crystalline compounds. benthamscience.comresearchgate.net In homologous series of mesogens, systematically increasing the number of carbons in the alkoxy chain, such as the heptoxy group in the target molecule, has a profound impact on the type and stability of the mesophase formed. researchgate.netnih.gov

Generally, shorter alkyl chains tend to favor the formation of nematic phases, which are characterized by long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the molecules to exhibit smectic phases, which are more ordered and feature layered structures. researchgate.netnih.gov This trend is due to the increased van der Waals forces between the longer alkyl chains, which promotes intermolecular association and layered packing. nih.gov The stability of these mesophases and their transition temperatures are also strongly dependent on the chain length. benthamscience.comresearchgate.net For instance, the temperature range of a smectic A mesophase can expand with a longer alkyl chain. researchgate.netnih.gov An "odd-even" effect is also commonly observed, where homologues with an even number of carbons in the alkyl chain exhibit different transition temperatures and phase stabilities compared to those with an odd number. tandfonline.com

Effects of Lateral Substitution (e.g., Methoxy Group) on Mesomorphic Transitions

The presence of a lateral substituent, such as the methoxy group at the 3-position on the aniline ring, significantly modifies the mesomorphic properties of a molecule. benthamscience.combenthamdirect.com Lateral groups increase the breadth of the molecule, which can disrupt the close packing necessary for highly ordered crystalline and smectic phases. tandfonline.com

This steric hindrance generally leads to a decrease in the transition temperatures, most notably the clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.comrsc.org The bulky methoxy group can prevent the efficient side-by-side packing of the molecules, making the liquid crystalline order more susceptible to disruption by thermal energy. tandfonline.com In some cases, the introduction of a lateral methoxy group can entirely suppress the formation of certain mesophases that are present in the unsubstituted parent compound or make them monotropic (observable only upon cooling). tandfonline.comrsc.org For example, studies on similar homologous series have shown that a lateral methoxy group can eliminate a smectic phase that is present in the non-substituted analogue. rsc.org

Characterization of Transition Temperatures and Phase Polymorphism

The polymorphism of a liquid crystalline material refers to its ability to exist in multiple distinct mesophases. The specific phases and the temperatures at which transitions occur are defining characteristics. For a compound like this compound, it is expected to exhibit a sequence of phase transitions upon heating from a solid state.

Research on structurally similar homologous series provides insight into the expected transition temperatures. The introduction of a lateral methoxy group tends to lower the melting point and the clearing point. tandfonline.com The length of the n-alkoxy chain also systematically influences these temperatures. The following table presents representative data from a homologous series of compounds with lateral methoxy groups to illustrate these trends.

| Number of Carbons in Alkyl Chain (n) | Crystal to Smectic Transition (°C) | Smectic to Isotropic Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|

| 6 | 95.0 | 105.0 | 10.0 |

| 7 | 92.0 | 108.0 | 16.0 |

| 8 | 88.0 | 110.0 | 22.0 |

| 10 | 85.0 | 112.0 | 27.0 |

| 12 | 82.0 | 113.0 | 31.0 |

| 14 | 79.0 | 114.0 | 35.0 |

Note: The data in this table is illustrative, based on trends observed in various studies of homologous series of liquid crystals with lateral substitutions, and does not represent experimentally measured values for this compound itself.

Techniques for Mesophase Identification (e.g., Polarizing Optical Microscopy, Differential Scanning Calorimetry)

Two primary techniques are indispensable for the characterization and identification of liquid crystalline mesophases: Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). benthamscience.combenthamdirect.com

Polarizing Optical Microscopy (POM): This is a crucial technique for visually identifying the type of mesophase. nasa.govmicroscopyu.com When a liquid crystalline sample is viewed between crossed polarizers, the anisotropic nature of the mesophase causes it to be birefringent, producing characteristic optical textures. microscopyu.com Different mesophases, such as nematic and various smectic types (e.g., Smectic A, Smectic C), exhibit unique textures (e.g., Schlieren, focal conic fan-shaped) that allow for their identification. tandfonline.comatmiyauni.ac.in POM is also used to observe the phase transitions in real-time as the sample is heated or cooled on a controlled stage. benthamscience.comtandfonline.com

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermodynamic parameters of phase transitions. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference. When the sample undergoes a phase transition, such as melting or a mesophase transition, there is an associated change in enthalpy, which is detected as a peak in the DSC thermogram. tandfonline.com The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH). This data provides quantitative information about the thermal stability and energetics of the different phases. tandfonline.comresearchgate.net

Integration into Polymeric and Composite Materials

The aniline functional group in this compound makes it a valuable monomer for incorporation into various polymer backbones, creating materials with potentially unique electronic, photonic, or responsive properties. nih.govacs.org

Synthesis of Polymers Incorporating this compound Moieties

Aniline and its derivatives can be polymerized through several synthetic routes to create advanced functional polymers. nih.govrsc.org One common method is condensation polymerization. For instance, the amine group of the aniline derivative can react with difunctional compounds like dicarboxylic acids or diacyl chlorides to form polyamides.

Another significant method involves oxidative polymerization. In the synthesis of polyanilines (PANI), an aniline monomer is polymerized in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. rsc.orgresearchgate.net The properties of the resulting polymer, including its solubility, morphology, and electrical conductivity, are highly dependent on the substituents present on the aniline ring. rsc.orgresearchgate.net

Furthermore, aniline derivatives can be polymerized with reagents like sulfur monochloride (S₂Cl₂) to yield poly[N,N-(phenylamino)disulfides]. nih.govacs.org This step-growth polymerization proceeds via the reaction of the amine with the disulfide transfer reagent, often at reduced temperatures in the presence of a base like triethylamine. acs.org The resulting polymers contain N-S-S-N linkages in the backbone, a unique structural motif that can impart interesting electronic and optical properties. nih.govacs.org By using a substituted monomer like this compound, the heptoxy and methoxy groups would be incorporated as side chains, influencing the polymer's processability and material characteristics. rsc.org

Pharmacological and Biological Profiling in Vitro and Preclinical in Vivo

Antineoplastic and Cytotoxic Activity Studies

There is no available information in the scientific literature regarding the antineoplastic and cytotoxic activities of 4-heptoxy-3-methoxyaniline.

No studies have been found that report on the in vitro cell growth inhibition of cancer cell lines by this compound.

Data from preclinical in vivo models to assess the antitumor efficacy of this compound are not available in the current body of scientific research.

There are no published studies determining the selectivity index of this compound against non-cancerous cells.

Anti-infective and Antimicrobial Properties

Information regarding the anti-infective and antimicrobial properties of this compound is not present in the available scientific literature.

No research has been published detailing the in vitro antimalarial activity of this compound.

There are no available studies on the in vitro antileishmanial activity of this compound.

Antibacterial and Antifungal Activity Assays

Research into aniline (B41778) derivatives has revealed notable antimicrobial properties. Various N-substituted anilines bearing hetaryl fragments have demonstrated significant antifungal activity, particularly against dermatophytes like Trichophyton rubrum, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 6.25 µg/mL nih.gov. Similarly, a series of 2,4,6-trisubstituted-s-triazine derivatives incorporating aniline moieties showed antifungal potency comparable to fluconazole, with one compound being particularly active against Candida albicans (MIC = 3.125 μg/mL) mdpi.com.

In the realm of antibacterial research, benzylidene-aniline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria jetir.org. Furthermore, new tetracyclic quinobenzothiazine derivatives, synthesized from alkoxy aniline precursors, have demonstrated high activity against a spectrum of microbes including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species nih.gov. Some of these compounds were found to have a bactericidal effect and showed insignificant cytotoxicity against normal human dermal fibroblasts nih.gov. The substitution pattern on the aniline ring, such as the presence of chloro and nitro groups, has been noted to enhance antibacterial efficacy jetir.org.

| Compound Class | Microorganism | Reported Activity (MIC) | Source |

|---|---|---|---|

| 2-Furyl Substituted Anilines | Trichophyton rubrum | 3.12-6.25 µg/mL | nih.gov |

| s-Triazine Aniline Derivatives | Candida albicans | 3.125 µg/mL | mdpi.com |

| Quinobenzothiazine Derivatives (from alkoxy anilines) | MRSA and VRE | High Activity (Comparable to oxacillin, ciprofloxacin) | nih.gov |

Enzymatic Inhibition and Receptor Interaction Studies

Cysteine Protease Inhibitory Activity

Aniline derivatives have been explored as inhibitors of cysteine proteases. For instance, a 2-fluoro-4,5-dinitro-substituted aniline derivative was identified as a very potent inhibitor of cathepsin L, a human cysteine protease nih.gov. Allicin and its derivatives have also been shown to inhibit CAC1 cysteine proteases like cathepsin B and L in the low micromolar range nih.gov. The mechanism of inhibition often involves the covalent modification of the active-site cysteine residue nih.govfrontiersin.org. Computational studies on nitrile-based inhibitors highlight that the inhibition mechanism involves a nucleophilic reaction with the cysteine residue in the enzyme's active site frontiersin.orgresearchgate.net.

Deubiquitinating Enzyme (e.g., USP7) Inhibition

The deubiquitinase Ubiquitin-Specific Peptidase 7 (USP7) is a significant target in cancer therapy, and aniline derivatives have been incorporated into inhibitor designs. In the development of pyrimidinone-based USP7 inhibitors, substitution with an aniline group (compound 37) was shown to increase potency by 5- to 10-fold compared to an unsubstituted analogue nih.gov. This suggests that the aniline moiety can form beneficial interactions within the enzyme's binding pocket. Scaffold-hopping from known inhibitors has led to the development of new indane and naphthalene (B1677914) derivatives that potently and selectively inhibit USP7, regulating key proteins involved in tumorigenesis like MDM2 and p53 nih.govbioworld.com.

Tubulin Polymerization Inhibition and Colchicine-Binding Site Interactions

A significant area of research for aniline-containing compounds is the inhibition of tubulin polymerization, a key mechanism for anticancer agents nih.gov. Several classes of aniline derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin mdpi.comnih.gov.

For example, a series of 2-anilino triazolopyrimidines were developed as potent inhibitors of tubulin polymerization mdpi.com. The most active compound, featuring a p-toluidino substituent, strongly inhibited tubulin polymerization with an IC50 of 0.45 µM and inhibited colchicine binding by 72% mdpi.com. Molecular docking studies confirmed that the trimethoxyphenyl ring of this compound fits into the colchicine site, forming key interactions with residues such as βCys241, which is crucial for inhibitory activity mdpi.com. This interaction prevents the assembly of microtubules, leading to mitotic arrest nih.gov.

| Compound Class | Activity | IC50 Value | Colchicine Site Interaction | Source |

|---|---|---|---|---|

| 2-Anilino Triazolopyrimidine (p-toluidino derivative 3d) | Tubulin Polymerization Inhibition | 0.45 µM | 72% inhibition of colchicine binding | mdpi.com |

Mechanistic Investigations of Biological Action

Cell Cycle Arrest Analysis

The inhibition of tubulin polymerization by bioactive compounds typically leads to a disruption of the mitotic spindle, which in turn activates cell cycle checkpoints and causes arrest in the G2/M phase nih.govacs.org. This mechanism has been observed for various aniline derivatives.

For instance, two potent anticancer agents, 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophene derivatives, were found to cause a significant, concentration-dependent arrest of cells in the G2/M phase nih.gov. At higher concentrations, over 80% of the treated cells were arrested in this phase, an effect consistent with the action of antimitotic drugs that interfere with microtubule function nih.gov. This G2/M arrest is a direct consequence of disrupting microtubule dynamics, preventing cells from completing mitosis and ultimately leading to apoptosis acs.orgnih.gov.

| Compound Class | Cell Lines Tested | Observed Effect | Source |

|---|---|---|---|

| 2-(Alkoxycarbonyl)-3-anilinobenzo[b]thiophenes | Jurkat, HT-29, HeLa | Concentration-dependent G2/M arrest | nih.gov |

Apoptosis Induction Pathways

There is currently no available research to indicate whether this compound can induce apoptosis, a process of programmed cell death crucial for removing damaged or cancerous cells. The pathways through which a compound might trigger apoptosis, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, remain unknown for this particular molecule.

Modulation of Neurotransmission (e.g., GABAergic)

The potential effects of this compound on neurotransmission, specifically its interaction with the GABAergic system, have not been investigated. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can have significant effects on anxiety, sleep, and seizure activity. Without dedicated studies, any role of this compound in this area is purely speculative.

Mechanisms to Overcome Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. Certain chemical compounds can act as MDR inhibitors, helping to restore the efficacy of chemotherapeutic agents. However, there is no evidence to suggest that this compound has been studied for its potential to overcome MDR.

Antioxidant Activity Assessment

The antioxidant properties of a compound are often evaluated through various in vitro assays to determine its ability to neutralize harmful free radicals and reduce oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard assays used to measure free radical scavenging activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this compound. Consequently, its capacity to donate a hydrogen atom or an electron to neutralize free radicals is unknown.

Ferrous Ion Chelating Ability

The ability of a compound to chelate metal ions, particularly ferrous ions (Fe²⁺), can be an important antioxidant mechanism, as it prevents the generation of highly reactive hydroxyl radicals. There is no data available on the ferrous ion chelating ability of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Enhanced Yield and Sustainability

Currently, there are no published, optimized synthetic routes specifically for 4-heptoxy-3-methoxyaniline. Future research would need to focus on developing efficient and environmentally benign methods for its preparation. This would likely involve the investigation of various synthetic strategies, such as the Williamson ether synthesis to introduce the heptoxy group onto a suitably substituted aminophenol precursor, followed by methoxylation or vice versa. Key objectives would include maximizing reaction yields, minimizing the use of hazardous reagents and solvents, and ensuring the scalability of the process.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the in-silico design of novel molecules with desired characteristics. For this compound, computational studies could predict the effects of various structural modifications on its electronic, steric, and pharmacokinetic properties. By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers could design derivatives with enhanced target affinity, improved bioavailability, or specific material properties.

Development of Structure-Property-Activity Relationships for Rational Design

A systematic investigation into the structure-property-activity relationships (SPAR) would be crucial for the rational design of analogues of this compound. This would involve synthesizing a library of related compounds with systematic variations in the alkyl chain length, substitution patterns on the aromatic ring, and the nature of the functional groups. The biological activities and material properties of these derivatives would then be correlated with their structural features to establish clear SPAR.

Potential for Integration into Multifunctional Materials and Devices

The unique combination of a long alkyl chain (heptoxy group) and an electron-donating methoxy (B1213986) group on an aniline (B41778) backbone suggests that this compound could be a candidate for incorporation into advanced materials. Research could explore its potential as a building block for liquid crystals, organic light-emitting diodes (OLEDs), or as a component in the synthesis of novel polymers with specific optical or electronic properties.

Preclinical Development of Lead Compounds for Therapeutic Applications

Should initial screening studies reveal any promising biological activity for this compound or its derivatives, a preclinical development program would be initiated. This would involve a comprehensive evaluation of the lead compounds' efficacy, and pharmacokinetic profiles in relevant in vitro and in vivo models. The goal of this stage would be to identify a clinical candidate for further development as a potential therapeutic agent.

Q & A

Q. What computational tools can predict the environmental fate of this compound?

- Methodology : Use EPI Suite or QSAR models to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Experimental validation via OECD 301D ready biodegradability tests is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.